molecular formula C26H28N2O6 B303207 2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide

2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide

Cat. No. B303207
M. Wt: 464.5 g/mol
InChI Key: TYNCEMMFBIYHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It also inhibits the activity of various enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects by inhibiting the activity of various enzymes such as cyclooxygenase and lipoxygenase. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high affinity for its target enzymes and signaling pathways, making it an effective inhibitor. However, one limitation of this compound is its low water solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide. One direction is to further investigate its potential applications in cancer research, drug discovery, and neuroscience. Another direction is to develop new analogs of this compound with improved efficacy and reduced toxicity. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways.

Synthesis Methods

The synthesis method of 2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide involves the reaction of 2-methoxyphenol, 3-aminobenzyl alcohol, and 2-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In drug discovery, it has been used as a lead compound for developing new drugs with improved efficacy and reduced toxicity. In neuroscience, it has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[[3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide

InChI

InChI=1S/C26H28N2O6/c1-31-21-10-3-5-12-23(21)33-17-25(29)27-15-19-8-7-9-20(14-19)16-28-26(30)18-34-24-13-6-4-11-22(24)32-2/h3-14H,15-18H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

TYNCEMMFBIYHKV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC(=CC=C2)CNC(=O)COC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC(=CC=C2)CNC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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